(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid (3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17501604
InChI: InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-5(1-2-8(6)15)7(14)4-9(16)17/h1-3,7,15H,4,14H2,(H,16,17)/t7-/m0/s1
SMILES:
Molecular Formula: C10H10F3NO3
Molecular Weight: 249.19 g/mol

(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid

CAS No.:

VCID: VC17501604

Molecular Formula: C10H10F3NO3

Molecular Weight: 249.19 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid -

Description

(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid is a synthetic organic compound that belongs to the category of amino acids and derivatives. Its unique molecular structure includes an amino group, a hydroxy group, and a trifluoromethyl-substituted phenyl ring, which enhances its chemical stability and potential biological activity. This compound is of significant interest in pharmaceutical research and development due to its structural features and functional groups.

Chemical Formula and Molecular Weight

  • Molecular Formula: Not explicitly stated in the available sources, but it is classified as an amino acid derivative.

  • Molecular Weight: 249.19 g/mol.

  • CAS Number: 1336754-04-1.

Structural Features

The compound features a trifluoromethyl group attached to a phenyl ring, which is linked to a propanoic acid backbone with an amino group. This trifluoromethyl group enhances the compound's stability and biological activity.

Synthesis Methods

The synthesis of (3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid can be achieved through several chemical processes involving commercially available starting materials. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Common solvents used include ethanol or methanol, and reactions are typically conducted under controlled temperatures.

Common Reactions

  • Oxidation: Potassium permanganate is often used as a reagent.

  • Reduction: Lithium aluminum hydride is commonly employed.

Applications

This compound is significant in various biochemical and pharmaceutical applications due to its unique structure and functional groups. It is used in medicinal chemistry research, particularly for its potential in drug design and development.

Biological Activity and Mechanism of Action

Compounds with trifluoromethyl groups, like (3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid, often exhibit enhanced metabolic stability and bioavailability. These properties are crucial in drug design, as they influence how a compound interacts with biological targets.

Safety and Handling

While specific safety data for this compound is limited, compounds with similar structures often require careful handling due to potential toxicity and irritation risks. General precautions include avoiding ingestion, skin contact, and eye exposure.

(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid

  • Stereochemistry: The main difference is the stereochemistry at the chiral center, which affects its biological activity and interactions.

  • Applications: Both compounds are used in biochemical and pharmaceutical research, but their specific applications may vary based on their stereochemistry.

3-Amino-3-(4-trifluoromethylphenyl)propanoic Acid

  • Structure: This compound lacks the hydroxy group present in (3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid .

  • Molecular Weight: 233.19 g/mol, which is lower due to the absence of the hydroxy group .

Data Table: Comparison of Related Compounds

Compound NameMolecular Weight (g/mol)CAS NumberKey Features
(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid249.191336754-04-1Hydroxy and trifluoromethyl groups
(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid249.19Not specifiedStereoisomer of the (3S) form
3-Amino-3-(4-trifluoromethylphenyl)propanoic Acid233.19180263-44-9Lacks hydroxy group
Product Name (3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid
Molecular Formula C10H10F3NO3
Molecular Weight 249.19 g/mol
IUPAC Name (3S)-3-amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid
Standard InChI InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-5(1-2-8(6)15)7(14)4-9(16)17/h1-3,7,15H,4,14H2,(H,16,17)/t7-/m0/s1
Standard InChIKey XLMXKRXLSXZIPC-ZETCQYMHSA-N
Isomeric SMILES C1=CC(=C(C=C1[C@H](CC(=O)O)N)C(F)(F)F)O
Canonical SMILES C1=CC(=C(C=C1C(CC(=O)O)N)C(F)(F)F)O
PubChem Compound 145709008
Last Modified Aug 10 2024

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